molecular formula C15H21N3O B8766564 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone

1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone

Cat. No.: B8766564
M. Wt: 259.35 g/mol
InChI Key: OCRZMOXEFNXKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-[6-(4-methylpiperazin-1-yl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C15H21N3O/c1-12(19)18-6-5-13-3-4-14(11-15(13)18)17-9-7-16(2)8-10-17/h3-4,11H,5-10H2,1-2H3

InChI Key

OCRZMOXEFNXKSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 1-acetyl-6-amino-2,3-dihydro-1H-indole (D10, 37.8 g, 0.22 mole), mechlorethamine hydrochloride (46 g, 0.24 mole) and anhydrous potassium carbonate (80 g, 0.58 mole) in 1-butanol (1800 ml) was heated at reflux for 8 h, then additional mechlorethamine hydrochloride (25 g, 0.13 mole) and potassium carbonate (41 g, 0.30 mole) were added and reflux continued for 3 h. The reaction mixture was allowed to cool and then washed with water (1000 ml). The aqueous wash was extracted with ethyl acetate, and the extract combined with the 1-butanol solution and concentrated in vacuo. The brown oily residue (60 g) was chromatographed on silica gel eluting with 0-8% MeOH/DCM to give an orange oil, which was trituated with ether to afford the title compound as a beige solid (12.2 g, 22%).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
22%

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